1-(Pyrrolidin-1-yl)propan-2-amine
Overview
Description
The compound "1-(Pyrrolidin-1-yl)propan-2-amine" is a secondary amine that features a pyrrolidine ring, which is a five-membered saturated heterocycle with one nitrogen atom. This structure is significant in medicinal chemistry due to its presence in various biologically active compounds.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been described in the literature. For instance, the preparation of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the development of premafloxacin, an antibiotic, involves an asymmetric Michael addition followed by a stereoselective alkylation . This method could potentially be adapted for the synthesis of "1-(Pyrrolidin-1-yl)propan-2-amine" by modifying the starting materials and reaction conditions to suit the desired compound.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives has been extensively studied. For example, the crystal structure of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine was determined using X-ray diffraction, revealing intermolecular hydrogen bonds and a three-dimensional network stabilized by C-H…π and N-H…π-facial hydrogen bonds . These structural insights are valuable for understanding the molecular conformation and potential interaction sites of "1-(Pyrrolidin-1-yl)propan-2-amine".
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in various chemical reactions. The Lewis acid-promoted cascade reaction involving a primary amine, 2-butynedioate, and propargylic alcohol to form 1,2-dihydropyridines demonstrates the reactivity of such compounds under specific conditions . This information can be useful in predicting the reactivity of "1-(Pyrrolidin-1-yl)propan-2-amine" in similar chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be inferred from related compounds. For instance, the complexation of a tetradentate ligand derived from the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine to Cadmium(II) highlights the coordination chemistry of nitrogen-containing ligands . This suggests that "1-(Pyrrolidin-1-yl)propan-2-amine" may also form complexes with metal ions, which could be relevant in various applications, including catalysis and material science.
Scientific Research Applications
Pharmacological Characterization
1-(Pyrrolidin-1-yl)propan-2-amine and its derivatives have been studied extensively in pharmacology. For instance, a novel κ-opioid receptor (KOR) antagonist, PF-04455242, which contains a pyrrolidinyl group, exhibits high affinity for human, rat, and mouse KORs. It has potential in treating depression and addiction disorders (Grimwood et al., 2011).
Spectroscopic Identification of Cathinones
In forensic science, methods have been developed for identifying novel cathinones, including those with a pyrrolidinyl group. Techniques such as GC-MS, IR, NMR, and electronic absorption spectroscopy are used, highlighting the relevance of pyrrolidinyl compounds in analytical chemistry (Nycz et al., 2016).
Synthesis of Pyrrolidin-2-ones
Pyrrolidin-2-ones, which can be synthesized from pyrrolidinyl compounds, have numerous applications in organic chemistry. The nucleophilic substitution method is commonly used for their synthesis, illustrating the versatility of pyrrolidinyl compounds in synthetic organic chemistry (Katritzky et al., 2000).
Complexation in Inorganic Chemistry
The pyrrolidinyl group plays a significant role in inorganic chemistry, particularly in the formation of metal complexes. For example, a study on the complexation of Cadmium(II) with a ligand derived from pyrrolidinyl compounds showcases the importance of such compounds in the development of new materials and catalysts (Hakimi et al., 2013).
Catalysis and Polymerization
The pyrrolidinyl group is integral to catalysis and polymerization processes. Studies demonstrate its use in the synthesis of polypyrroles, which are electrically conducting and have applications in materials science. The transformation of cyclic amines to lactams, a crucial process in chemical manufacturing, is also facilitated by catalysts containing pyrrolidinyl groups (Dairo et al., 2016).
Future Directions
The future directions for research on “1-(Pyrrolidin-1-yl)propan-2-amine” could involve further investigation into its synthesis, chemical reactions, mechanism of action, and safety profile. It’s also important to continue developing early warning systems and identifying new compounds so that their widespread can be prevented .
properties
IUPAC Name |
1-pyrrolidin-1-ylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7(8)6-9-4-2-3-5-9/h7H,2-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGZKMHJXLDWSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70575775 | |
Record name | 1-(Pyrrolidin-1-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70575775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidin-1-yl)propan-2-amine | |
CAS RN |
50998-03-3 | |
Record name | 1-(Pyrrolidin-1-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70575775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(pyrrolidin-1-yl)propan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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